molecular formula C13H11F3N2O2S B4179480 N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide

N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide

Cat. No.: B4179480
M. Wt: 316.30 g/mol
InChI Key: KLOWYDSLFSRCIU-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide typically involves the reaction of 1,3-thiazole with 3-(trifluoromethyl)phenoxypropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-8(11(19)18-12-17-5-6-21-12)20-10-4-2-3-9(7-10)13(14,15)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWYDSLFSRCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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